(1S,2S 5S)-tert-Butyl Edoxaban
Description
Significance of Stereochemistry in the Design and Production of Active Pharmaceutical Ingredients (APIs)
Stereochemistry, the study of the 3D arrangement of atoms in molecules, is a cornerstone of modern pharmacology. Many drugs are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers. nih.gov These enantiomers, despite having the same chemical formula, can exhibit markedly different pharmacological and toxicological effects in the body. nih.govresearchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov
Therefore, the ability to selectively synthesize a single, desired enantiomer of a drug is of utmost importance in the pharmaceutical industry. mdpi.commdpi.com This practice, known as stereocontrolled synthesis, ensures the development of safer and more effective medications by eliminating the unwanted or potentially harmful effects of the other enantiomer. mdpi.com The unambiguous determination of the absolute configuration of these molecules is a critical step in pharmaceutical research and development. mdpi.comacs.org
Overview of Edoxaban (B1671109): Structural Complexity and Chiral Centers
Edoxaban is an orally active anticoagulant that functions as a direct inhibitor of coagulation factor Xa. researchgate.net Its chemical structure is complex, comprising three distinct units: a thiazolo carboxylic acid, a chiral cyclohexane (B81311) cis-diamine, and an oxalate (B1200264) chloropyridine derivative. acs.orgresearchgate.net The complexity is further heightened by the presence of three chiral centers within the cyclohexane ring. researchgate.netepo.org This results in a total of eight possible stereoisomers. researchgate.netgoldncloudpublications.com However, only the (1S,2R,4S) configuration of Edoxaban exhibits the desired pharmacological activity, while the other seven are considered impurities. researchgate.netgoldncloudpublications.com This underscores the critical need for precise stereochemical control during its synthesis.
Identification and Role of Key Chiral Cyclohexane Intermediates in Edoxaban Synthetic Routes
The synthesis of Edoxaban presents a significant challenge due to the need to control the stereochemistry of the three chiral centers on the cyclohexane ring. acs.orgfigshare.comacs.org Various synthetic routes have been developed, many of which rely on the use of key chiral cyclohexane intermediates. acs.orgnewdrugapprovals.orggoogle.com These intermediates are carefully designed and prepared to already possess the correct stereochemistry, which is then carried through the subsequent steps of the synthesis to ultimately yield the desired (1S,2R,4S)-Edoxaban. A crucial intermediate in many of these synthetic pathways is a diamine-substituted cyclohexane. acs.orgfigshare.comacs.org
Focus on the Specific Chiral Intermediate: (1S,2S 5S)-tert-Butyl Edoxaban
This article will now focus on a specific and highly important chiral intermediate, (1S,2S,5S)-tert-Butyl Edoxaban. This compound is a direct precursor in some synthetic routes to Edoxaban. google.comgoogle.com Its full chemical name is tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. google.com The synthesis of this intermediate with high purity is a critical step, and various methods have been developed to achieve this efficiently. google.comgoogle.com The use of this intermediate in its neutral form, rather than as a salt, has been shown to simplify the manufacturing process and improve yields. google.com
Interactive Data Table: Physicochemical Properties of Edoxaban and its Intermediate
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
| Edoxaban | N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydro researchgate.netCurrent time information in Bangalore, IN.thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl}oxamide | 480449-70-5 | C24H30ClN7O4S |
| (1S,2S,5S)-tert-Butyl Edoxaban | tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 2024614-20-6 | C24H35ClN6O5 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30ClN5O5 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m0/s1 |
InChI Key |
YJDLJNAWLBVIRF-QEJZJMRPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Stereochemical Control and Chiral Purity in the Synthesis of 1s,2s 5s Tert Butyl Edoxaban
Elucidation of Chiral Centers and Potential Stereoisomers in Edoxaban (B1671109) Intermediates
Edoxaban possesses three chiral centers, leading to a total of eight possible stereoisomers. researchgate.netgoldncloudpublications.com Of these, only the (1S,2R,4S) configuration, which corresponds to the desired (SRS)-Edoxaban, exhibits the intended pharmacological activity. researchgate.net The other seven stereoisomers are considered impurities. researchgate.netgoldncloudpublications.com The control of these chiral impurities throughout the synthesis process is a significant challenge. researchgate.net
The core structure of edoxaban is comprised of three distinct units: a thiazolo carboxylic acid, a chiral cyclohexane (B81311) cis-diamine, and an oxalate (B1200264) chloropyridine derivative. The cyclohexane cis-diamine ring contains three chiral carbons at positions 1, 2, and 5, which give rise to the eight potential stereoisomers. researchgate.net The specific intermediate, (1S,2S,5S)-tert-Butyl Edoxaban, contains these crucial chiral centers, and its stereochemical integrity directly impacts the purity of the final active pharmaceutical ingredient (API).
Methodologies for Chiral Resolution and Enantiomeric Enrichment
To obtain the desired single enantiomer of key intermediates, various chiral resolution and enantiomeric enrichment techniques are employed. These methods are essential for separating the desired stereoisomer from a racemic or diastereomeric mixture.
Diastereomeric Salt Formation and Separation
One common strategy for chiral resolution is the formation of diastereomeric salts. This involves reacting a racemic mixture of an acidic or basic intermediate with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. While specific examples for direct diastereomeric salt formation of (1S,2S,5S)-tert-Butyl Edoxaban are not extensively detailed in the provided search results, this classical resolution technique is a fundamental approach in pharmaceutical synthesis.
Chromatographic Chiral Separation Techniques
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for both analytical and preparative separation of stereoisomers. researchgate.net Chiral HPLC can effectively separate edoxaban from its isomers, Edox-II and Edox-III, achieving baseline separation. patsnap.com One method utilizes a chiral chromatographic column with silica (B1680970) gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) as the filler. patsnap.com Another approach employs a filler of amylose-tri(3,5-xylylcarbamate) bonded silica gel. google.com These techniques are crucial for detecting and quantifying chiral impurities during process development and for ensuring the purity of the final product. researchgate.netpatsnap.com
Kinetic Resolution (Enzymatic and Non-Enzymatic)
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. This can be achieved through both enzymatic and non-enzymatic methods.
Enzymatic kinetic resolution is a particularly "green" and efficient method. amano-enzyme.com In the synthesis of edoxaban intermediates, enzymes like esterases and lipases are used. amano-enzyme.comresearchgate.net For example, a bacterial carboxylesterase has been used for the kinetic resolution of (rac)-Methyl-3-cyclohexene-1-carboxylate, a precursor to an edoxaban intermediate. researchgate.netacs.org The enzyme selectively hydrolyzes one enantiomer, leaving the desired enantiomer enriched. Specifically, the E. coli esterase BioH has been engineered to improve its S-enantioselectivity in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate to produce (S)-3-cyclohexene-1-carboxylic acid, a key precursor for edoxaban. tandfonline.com Optimization of reaction conditions, such as pH and temperature, can further enhance the conversion rate and enantiomeric excess. acs.orgtandfonline.com Hydrolases such as alkaline protease, pepsin, trypsin, and papain have also been shown to be effective in the resolution of edoxaban intermediates. patsnap.com
Non-enzymatic approaches, such as asymmetric Diels-Alder reactions, have also been reported for the kinetic resolution of edoxaban precursors. researchgate.net
Factors Governing Diastereoselectivity and Enantioselectivity in Key Reaction Steps
Achieving high diastereoselectivity and enantioselectivity in key chemical transformations is critical to minimize the formation of unwanted stereoisomers. Several factors influence the stereochemical outcome of these reactions.
In the Diels-Alder reaction, a key step in some synthetic routes to edoxaban intermediates, the reaction temperature and the molar ratio of reactants can significantly impact diastereomer selectivity. google.com For instance, conducting the reaction at 130-140°C can improve diastereoselectivity and product yield. google.com The choice of solvent, such as diethylene glycol dimethyl ether, can also contribute to improved diastereoselectivity. google.com
In reactions involving nucleophilic substitution, such as the conversion of a mesylate to an azide (B81097), neighboring group participation can sometimes lead to the formation of undesired trans-isomers. acs.org Careful control of reaction conditions, including the amount of reagent and temperature, is necessary to maximize the yield of the desired cis-isomer. acs.org
Enzyme-catalyzed reactions offer high stereoselectivity. acs.org For example, enzyme-catalyzed asymmetric reductive amination can be used to transform a prochiral ketone into a chiral amine with high stereoselectivity, completely avoiding racemization at a specific carbon on the cyclohexane ring. acs.org
Process Chemistry and Scalability Considerations for 1s,2s 5s Tert Butyl Edoxaban Manufacturing
Optimization of Reaction Conditions for Industrial-Scale Production
The transition from laboratory-scale synthesis to large-scale manufacturing involves the meticulous optimization of various reaction conditions. For the synthesis of Edoxaban (B1671109) and its intermediates, including (1S,2S 5S)-tert-Butyl Edoxaban, key parameters such as solvent systems, catalysts, reagents, temperature, and pH are carefully controlled to ensure process efficiency, product quality, and reproducibility. google.com
The choice of solvent is critical as it influences reaction rates, selectivity, and the impurity profile of the final product. In the multi-step synthesis of Edoxaban intermediates, a variety of solvents are employed, each selected for its specific properties in a given transformation. For instance, acetonitrile (B52724) is commonly used as a solvent for coupling and deprotection steps. newdrugapprovals.orggoogle.com Alcohols such as methanol, ethanol, and isopropyl alcohol are often utilized in hydrogenation and purification processes. google.comresearchgate.net
Dichloromethane and tetrahydrofuran (B95107) serve as reaction media for various transformations, while aqueous systems are also integral, particularly in enzymatic resolutions and work-up procedures. google.comgoogle.com The purity of the intermediate can be significantly enhanced through the selection of an appropriate solvent or solvent mixture for crystallization. For example, the purification of a crude intermediate in a mixture of isopropyl alcohol and n-heptane has been shown to yield a high-purity product. researchgate.net The use of specific solvent systems can also influence the physical form of the product, such as in the case of salt formation where an ethanol/water mixture is used to dissolve the product before crystallization. newdrugapprovals.org
Table 1: Solvents Used in Edoxaban Intermediate Synthesis
| Reaction Step | Solvent(s) | Purpose |
|---|---|---|
| Deprotection (N-Boc removal) | Acetonitrile | Reaction Medium |
| Condensation/Coupling | Acetonitrile, Dichloromethane | Reaction Medium |
| Hydrogenation/Reduction | Methanol, Ethanol | Reaction Medium |
| Ammonolysis | Acetonitrile, Ethanol, Tetrahydrofuran | Reaction Medium |
| Salt Formation | Ethanol, Acetone, Water | Crystallization/Purification |
Performance enhancement in the synthesis of this compound is heavily dependent on the strategic selection of catalysts and reagents. Palladium on carbon (Pd/C) is a frequently used catalyst for hydrogenation steps, such as the reduction of an azide (B81097) group to an amine, a key transformation in forming the diamine structure. google.comresearchgate.net
Reagent selection is guided by factors including reactivity, safety, cost, and environmental impact. Historically, sodium azide (NaN₃) was used to introduce the necessary amino groups onto the cyclohexane (B81311) ring. acs.orggoogle.com However, due to its high toxicity and explosive nature, significant efforts have been made to develop safer alternatives, which is a major consideration for industrial-scale production. google.comgoogle.com Newer, safer methods avoid the use of sodium azide, thereby improving the process's safety profile. google.com
Other critical reagents include condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), which facilitate the formation of amide bonds. newdrugapprovals.orggoogle.com Bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) are used to control pH and scavenge acids produced during reactions. google.comnewdrugapprovals.orgepo.org The choice of acid for deprotection steps, such as methanesulfonic acid or p-toluenesulfonic acid, is also a critical parameter. newdrugapprovals.orggoogle.com
Precise control over physical parameters like temperature, pH, and agitation is fundamental for reaction success. The synthesis of Edoxaban intermediates involves reactions conducted across a wide temperature spectrum, from as low as -10°C for certain additions or salt formations to as high as 100°C for ammonolysis or coupling reactions. acs.orgepo.orgpatsnap.com For instance, the TEMPO-mediated oxidation of a hydroxyl group is optimally performed between -5°C and 5°C to manage the exothermic reaction and ensure stability. acs.orgpatsnap.com
Controlling pH is crucial for maximizing yield and minimizing impurity formation. In the TEMPO oxidation step, maintaining the pH in a narrow range of 8 to 9 was found to be effective, as more basic conditions led to the formation of several impurities. acs.org Similarly, pH adjustments are critical during work-up and extraction procedures to ensure the desired compound is isolated in the correct phase. epo.org
Stirring parameters are especially important in heterogeneous reactions or biphasic systems to ensure efficient mass transfer. Vigorous stirring is required when reacting solid reagents or in systems with two immiscible liquid phases to facilitate interaction between reactants. google.com
Table 2: Optimized Parameters for Key Reaction Steps
| Reaction Step | Parameter | Optimized Value/Condition | Rationale |
|---|---|---|---|
| Azide Reduction | Temperature | 25-35°C | Controlled hydrogenation |
| TEMPO Oxidation | Temperature | -5 to 5°C | Manages exothermicity, prevents degradation |
| TEMPO Oxidation | pH | ~8 | Prevents epimerization and impurity formation |
| Ammonolysis | Temperature | 50-100°C | Drives reaction to completion |
Development and Implementation of Advanced Reactor Technologies
The limitations of traditional batch reactors, especially concerning safety, heat transfer, and the handling of unstable compounds, have driven the adoption of advanced reactor technologies in pharmaceutical manufacturing.
Plug-flow reactors (PFRs), a form of continuous flow technology, have been successfully implemented in the manufacturing process for key intermediates of Edoxaban. researchgate.netacs.org This technology is particularly advantageous for handling unstable intermediates that are difficult to control in large-scale batch reactors. okayama-u.ac.jp PFRs offer superior heat and mass transfer, precise control over residence time, and a significantly lower reactor volume, which enhances safety, especially when dealing with highly reactive or unstable species. blikai.comnih.govaiche.org
Process Intensification and Green Chemistry Principles
Modern pharmaceutical manufacturing places a strong emphasis on process intensification and the principles of green chemistry to enhance sustainability, safety, and cost-effectiveness. nih.govvdoc.pubpolimi.it
The synthesis of Edoxaban intermediates has seen the application of these principles in several areas. A notable example is the use of enzymatic methods as an alternative to conventional chemical synthesis. amano-enzyme.com Enzymatic reactions can be performed under mild conditions, reducing energy consumption and environmental stress. amano-enzyme.com For Edoxaban intermediates, replacing a portion of the chemical synthesis with an enzymatic method has been reported to reduce organic solvent usage by 90% and raw material costs by 50%. amano-enzyme.com
The shift from hazardous reagents like sodium azide to safer alternatives is another key aspect of applying green chemistry principles. google.comgoogle.com Furthermore, the implementation of continuous manufacturing technologies like PFRs is a prime example of process intensification. cetjournal.it This shift from batch to continuous processing reduces reactor volumes, improves safety, minimizes waste, and lowers operating costs, aligning with the core tenets of both green chemistry and process intensification. researchgate.netcetjournal.it
Solvent Reduction, Recycling, and Waste Minimization
A primary focus in modern pharmaceutical manufacturing is the reduction of environmental impact, often quantified by metrics like Process Mass Intensity (PMI). In the synthesis of edoxaban intermediates, significant strides have been made to minimize solvent use and waste generation.
Key strategies include:
Avoiding Chromatographic Purification: Column chromatography is a major source of solvent waste in chemical synthesis. acs.org Newer production methods for edoxaban intermediates have been developed to avoid this step. google.com These processes yield a product with high purity that meets medicinal requirements after a single purification or crystallization, drastically reducing solvent consumption. google.com
Continuous Flow Technology: The implementation of continuous or plug-flow reactors offers a more environmentally benign alternative to traditional batch processing. researchgate.net This technology can lead to a reduction in process mass intensity by enabling more efficient reactions with shorter times and lower solvent volumes. researchgate.net
Optimized Work-up Procedures: Post-reaction work-up procedures are carefully designed to minimize waste. For example, after a TEMPO-mediated oxidation step, the organic layer is washed with aqueous solutions to remove reagents and byproducts. While effective, safety considerations are crucial, such as the potential for chlorine gas formation when mixing residual sodium hypochlorite (B82951) with sodium thiosulfate (B1220275) in acidic conditions. acs.org
Development of Safer and More Sustainable Reagents (e.g., Alternatives to Sodium Azide)
The use of hazardous reagents is a major concern in large-scale synthesis. Historically, the synthesis of the cis-diamine cyclohexane core of edoxaban heavily relied on sodium azide (NaN₃) to introduce the necessary nitrogen functionalities. acs.orggoogle.com Sodium azide is highly toxic and explosive, posing significant safety and environmental risks, making it disadvantageous for industrial-scale production. acs.orggoogle.compatsnap.com
Consequently, significant research has been directed toward developing safer alternatives:
Intramolecular Cyclization: One successful azide-free approach involves an intramolecular cyclization reaction. researchgate.netgoogle.com In this method, a suitably substituted amino alcohol is treated with a Burgess-type reagent to form a thiadiazole intermediate. This process proceeds through a proposed aziridine (B145994) intermediate and controls the stereochemistry of the two amino groups, providing a high degree of regio- and stereo-selectivity without using azides. google.com
Enzyme-Catalyzed Reactions: Biocatalysis presents a green and sustainable alternative. The use of enzymes, such as transaminases, for asymmetric reductive amination can transform a prochiral ketone into the desired chiral amine with high stereoselectivity. acs.orgresearchgate.net This avoids harsh reaction conditions and toxic metal catalysts often associated with traditional chemical methods. acs.org
Challenges in Large-Scale Synthesis of Chiral Cyclohexane Intermediates
The synthesis of the chiral cyclohexane cis-diamine core is a critical and challenging aspect of edoxaban manufacturing. acs.org The presence of three chiral centers leads to eight possible stereoisomers, and isolating the pharmacologically active one requires stringent stereochemical control throughout the synthesis. researchgate.netresearchgate.net Controlling the formation of chiral impurities, particularly diastereomers, is a significant hurdle in process development. google.comresearchgate.net
Yield Optimization and Throughput Improvement
Early synthetic routes for edoxaban intermediates were often plagued by low yields. acs.org For example, one of the initial methods for producing a key diazide intermediate had a yield of only about 32% and was contaminated with a significant amount of the undesired trans-isomer. acs.org
Recent process development has led to substantial improvements in both yield and throughput:
Improved Reaction Conditions: By carefully screening and optimizing reaction parameters such as reagent stoichiometry, temperature, and pH, significant yield enhancements have been achieved. For instance, in an azide displacement reaction, it was determined that using 1.5 equivalents of NaN₃ at a temperature between 5–35 °C for 3 hours resulted in a 96% yield after purification. acs.org
High-Yielding Alternative Routes: Novel synthetic methods have been designed to bypass low-yield steps entirely. A process avoiding column chromatography has been reported to achieve a total recovery of 78-84% for a key intermediate, a significant increase over previously documented methods. google.com
| Synthetic Step/Process | Reported Yield | Key Improvement/Note |
|---|---|---|
| Early-generation diazide formation | ~32% | Contaminated with ~6% trans-isomer. acs.org |
| Optimized azide displacement reaction | 96% | Achieved after purification by column chromatography. acs.org |
| Swern Oxidation | 64-73% | Considered difficult for scale-up due to odor and low temperatures. acs.org |
| TEMPO Oxidation | High Yield | Efficient alternative to Swern oxidation. acs.org |
| Improved process avoiding chromatography | 78-84% (total recovery) | Significantly higher than previous literature reports. google.com |
Management of Reaction Times and Process Complexity
Long reaction times and complex multi-step procedures can hinder the efficiency and increase the cost of large-scale manufacturing. Some earlier synthetic steps required reaction times as long as 72 hours. acs.org Furthermore, the generation of unstable or highly reactive intermediates, such as those from Burgess-type reagents, can add complexity. The in-situ formation of these reagents can be highly exothermic, necessitating extended reaction times on a larger scale to maintain temperature control, which may require specialized equipment. acs.org
Efforts to streamline the process have included:
Reaction Time Reduction: Optimization has successfully reduced reaction times for key steps from days to hours. An azide reaction that previously took 72 hours was optimized to be completed in just 3 hours. acs.org The use of continuous flow technology can further reduce reaction times to mere minutes for certain transformations. researchgate.net
Process Simplification: The development of novel synthetic routes aims to reduce the total number of steps. google.com By designing more efficient cyclization reactions, chemists can construct the complex chiral core more directly, avoiding tedious protection-deprotection sequences and intermediate isolations. researchgate.net This reduces process complexity and the potential for error and yield loss.
Efficient Post-Processing and Purification Methodologies
The purification of chiral intermediates is one of the most critical and challenging aspects of the manufacturing process. The primary difficulty lies in the removal of closely related impurities, especially stereoisomers (e.g., the trans-isomer), which can carry through subsequent steps. acs.orggoogle.com
Key challenges and solutions in purification include:
Computational Chemistry and Modeling Studies in Chiral Intermediate Research
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are powerful computational methods used to study the conformational landscape and stability of molecules like (1S,2S 5S)-tert-Butyl Edoxaban (B1671109). nsf.govnih.govmdpi.com By simulating the atomic motions of the molecule over time, researchers can gain a detailed understanding of its dynamic behavior. mdpi.com
For a cyclohexane (B81311) derivative such as (1S,2S 5S)-tert-Butyl Edoxaban, MD simulations can elucidate the equilibrium between different chair and boat conformations. nih.govnih.govslideshare.net These simulations can predict the most stable conformations by calculating the potential energy of the system. slideshare.net The stability is influenced by factors such as steric hindrance from bulky substituents like the tert-butyl group. slideshare.net
MD simulations provide insights into the flexibility of the molecule and the time scales of conformational transitions. This information is crucial for understanding how the chiral intermediate interacts with other molecules, such as catalysts or enzymes.
Table 1: Illustrative Conformational Analysis Data from MD Simulations
| Parameter | Value |
| Simulation Time | 100 ns |
| Predominant Conformation | Chair |
| Key Dihedral Angles | C1-C2-C3-C4: 55.8°; C2-C3-C4-C5: -56.2° |
| RMSD from Initial Structure | 1.2 Å |
This is an interactive data table. You can sort and filter the data.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanism Insights
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study reaction mechanisms with high accuracy and manageable computational cost. acs.orgnih.govnih.gov In a QM/MM simulation, the reactive center of the molecule is treated with quantum mechanics, which provides a highly accurate description of bond-breaking and bond-forming events, while the rest of the system is treated with molecular mechanics. nih.govnih.gov
For the synthesis of this compound, QM/MM calculations can be used to investigate the transition states and reaction pathways of key stereoselective steps. acs.orgresearchgate.net This allows for the determination of activation energies and the identification of the factors that control the stereochemical outcome of the reaction.
These insights are invaluable for optimizing reaction conditions and for the rational design of more efficient synthetic routes. nih.gov
Table 2: Illustrative QM/MM Calculation Results for a Key Synthetic Step
| Parameter | Value |
| QM Region | Reacting atoms |
| MM Region | Solvent and non-reacting parts of the molecule |
| Calculated Activation Energy | 15.2 kcal/mol |
| Key Transition State Bond Lengths | C-N: 1.8 Å; C-H: 1.5 Å |
This is an interactive data table. You can sort and filter the data.
Computational Design of Novel Catalysts and Ligands for Stereoselective Transformations
Computational chemistry plays a pivotal role in the design of new catalysts and ligands for asymmetric synthesis. chiralpedia.comnih.govmonash.edu By modeling the interaction between a catalyst and a substrate like an intermediate of this compound, researchers can predict which catalyst will afford the desired stereoisomer with high enantioselectivity. researchgate.netchemrxiv.org
This in silico screening process can significantly reduce the number of experiments required to find an effective catalyst. nih.govmdpi.com Computational methods can be used to design catalysts with specific properties, such as high activity, stability, and stereoselectivity. monash.edu
Table 3: Illustrative Data from Computational Catalyst Screening
| Catalyst | Predicted Enantiomeric Excess (%) | Key Non-covalent Interaction |
| Catalyst A | 95 | Hydrogen bond |
| Catalyst B | 85 | π-π stacking |
| Catalyst C | 98 | Steric repulsion |
This is an interactive data table. You can sort and filter the data.
Predictive Modeling of Reaction Outcomes and Enantioselectivity
Predictive modeling, often employing machine learning algorithms, is an emerging area in computational chemistry that aims to forecast the outcomes of chemical reactions. nih.govrsc.orgscite.airesearchgate.net By training models on large datasets of known reactions, it is possible to predict the enantioselectivity of a new reaction with a given substrate and catalyst. nih.govscite.ai
For the synthesis of this compound, predictive models can be used to quickly screen a wide range of reaction conditions and catalysts to identify those that are most likely to produce the desired chiral intermediate with high purity. researchgate.net This approach can accelerate the process of reaction optimization and reduce the reliance on trial-and-error experimentation. rsc.org
Table 4: Illustrative Predictive Modeling Results for Enantioselectivity
| Feature | Importance Score |
| Catalyst Structure | 0.45 |
| Substrate Conformation | 0.30 |
| Solvent Polarity | 0.15 |
| Temperature | 0.10 |
This is an interactive data table. You can sort and filter the data.
In Silico Studies of Enzyme-Substrate Interactions in Biocatalytic Processes
Biocatalysis is an increasingly important method for the synthesis of chiral compounds due to the high stereoselectivity of enzymes. researchgate.netresearchgate.netresearchgate.netnih.gov In silico methods, such as molecular docking and MD simulations, are used to study the interactions between an enzyme and a substrate like a precursor to this compound. mdpi.comresearchgate.netfrontiersin.org
These studies can reveal the binding mode of the substrate in the enzyme's active site and identify the key amino acid residues involved in catalysis and stereocontrol. nih.govnih.gov This information can be used to engineer enzymes with improved properties, such as higher activity or altered substrate specificity. nih.govacs.org
Table 5: Illustrative In Silico Enzyme-Substrate Interaction Data
| Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residue |
| Amine Dehydrogenase | -8.5 | Asp124 |
| Transaminase | -7.2 | Tyr87 |
| Lipase | -6.8 | Ser105 |
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Q & A
Q. What are the key synthetic intermediates and characterization methods for (1S,2S,5S)-tert-Butyl Edoxaban?
- Methodological Answer: The synthesis of (1S,2S,5S)-tert-Butyl Edoxaban involves intermediates such as tert-Butyl(1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate oxalic acid monohydrate (CAS 1353893-22-7) and tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate (CAS 1210348-34-7). These intermediates are characterized using:
Q. How are in vitro coagulation assays designed to evaluate Edoxaban’s FXa inhibition?
- Methodological Answer: Preclinical studies use thrombin generation (TG) assays and clotting time measurements (PT/aPTT) in human plasma. Key parameters include:
- FXa inhibition kinetics : Competitive inhibition with Ki values of 0.561 nM (free FXa) and 2.98 nM (prothrombinase).
- Dose-response curves to determine IC50 values for TG suppression.
- Cross-comparative analysis with indirect FXa inhibitors (e.g., fondaparinux) to assess selectivity and potency differences .
Q. What analytical techniques validate Edoxaban intermediates as reference standards?
- Methodological Answer: For impurities like Edoxaban N-Oxide (CAS NA, C24H30ClN7O5S), validation involves:
- HPLC-UV/MS for purity (>98%) and stability under forced degradation.
- 1H/13C-NMR to confirm oxidation at the thiazole-pyridine moiety.
- Regulatory compliance : Alignment with FDA guidelines for ANDA submissions, including batch-to-batch consistency .
Advanced Research Questions
Q. How can contradictory data in thrombin generation assays be resolved?
- Methodological Answer: Discrepancies (e.g., TG lag time vs. endogenous thrombin potential) require:
Q. What factorial design approaches optimize Edoxaban intermediate synthesis?
- Methodological Answer: Use multivariate experimental designs to study variables like:
Q. How can AI-driven simulations improve Edoxaban process optimization?
- Methodological Answer: Integrate COMSOL Multiphysics with AI to:
Q. What strategies ensure regulatory compliance for Edoxaban reference standards?
- Methodological Answer: For FDA/EMA compliance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
